5-Ethyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Ethyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with an ethyl group and a piperidine ring linked through an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an acyl chloride under acidic conditions.
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often using a nucleophilic substitution reaction.
Formation of the pyrimidine core: The final step involves the condensation of the piperidine-oxadiazole intermediate with an ethyl-substituted pyrimidine precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine N-oxide, while reduction could lead to a fully saturated piperidine ring.
Scientific Research Applications
5-Ethyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The oxadiazole moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the pyrimidine core can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)thiazole
- 5-Ethyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)triazine
Uniqueness
The uniqueness of 5-Ethyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, can enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-3-12-8-16-15(17-9-12)21-13-4-6-20(7-5-13)10-14-18-11(2)22-19-14/h8-9,13H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALUNPIVAAVMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=NOC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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